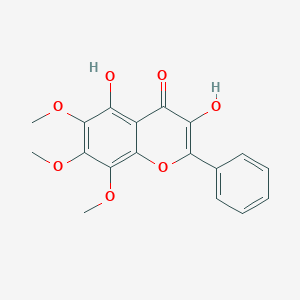

3,5-Dihydroxy-6,7,8-trimethoxyflavone

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

14221-65-9 |

|---|---|

Molecular Formula |

C18H16O7 |

Molecular Weight |

344.3 g/mol |

IUPAC Name |

3,5-dihydroxy-6,7,8-trimethoxy-2-phenylchromen-4-one |

InChI |

InChI=1S/C18H16O7/c1-22-16-12(20)10-11(19)13(21)14(9-7-5-4-6-8-9)25-15(10)17(23-2)18(16)24-3/h4-8,20-21H,1-3H3 |

InChI Key |

TYZXGIOTNSBKDB-UHFFFAOYSA-N |

SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)OC |

Canonical SMILES |

COC1=C(C(=C2C(=C1O)C(=O)C(=C(O2)C3=CC=CC=C3)O)OC)OC |

Other CAS No. |

14221-65-9 |

Synonyms |

3,5-Dihydroxy-6,7,8-trimethoxy-2-phenyl-4H-1-benzopyran-4-one |

Origin of Product |

United States |

Advanced Methodologies for Isolation and Structural Characterization of 3,5 Dihydroxy 6,7,8 Trimethoxyflavone

Chromatographic Separation Techniques for Compound Isolation

The isolation of 3,5-Dihydroxy-6,7,8-trimethoxyflavone from its natural sources, such as in various species of the Artemisia genus, necessitates effective separation from a complex matrix of other secondary metabolites phcogj.com. The initial step typically involves the extraction of the plant material with organic solvents of increasing polarity phcogj.com.

Following extraction, column chromatography is a fundamental technique for the initial fractionation of the crude extract phcogj.comksu.kz. In this process, the extract is adsorbed onto a solid stationary phase, commonly silica gel, and eluted with a solvent system of gradually increasing polarity phcogj.comksu.kz. For the separation of flavonoids like this compound, a common mobile phase might consist of a mixture of a non-polar solvent, such as chloroform or benzene, and a more polar solvent like ethyl acetate or methanol phcogj.comksu.kzjst.go.jp. The polarity of the mobile phase is incrementally increased to facilitate the separation of compounds based on their differential affinities for the stationary and mobile phases phcogj.com.

The fractions collected from the initial column chromatography are often further purified using additional chromatographic steps. Thin-layer chromatography (TLC) is frequently used to monitor the separation process and to identify fractions containing the target compound phcogj.comphcogj.com. For final purification, preparative high-performance liquid chromatography (HPLC) or high-speed counter-current chromatography (HSCCC) can be employed to yield highly pure this compound nih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

The ¹H NMR spectrum of this compound provides crucial information about the number and chemical environment of the protons in the molecule. The signals corresponding to the aromatic protons of the A and B rings, as well as the protons of the methoxy (B1213986) groups, can be assigned based on their chemical shifts and coupling patterns.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and their respective chemical environments. The chemical shifts of the carbon atoms in the flavone (B191248) backbone and the methoxy groups are characteristic and aid in the structural confirmation.

Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for this compound (Note: The following data is a representative compilation based on typical chemical shifts for similar flavonoid structures and may vary slightly depending on the solvent and experimental conditions.)

| Position | δC (ppm) | δH (ppm) (Multiplicity, J in Hz) |

| 2 | 164.8 | - |

| 3 | 104.2 | 6.88 (s) |

| 4 | 184.6 | - |

| 5 | 156.7 | 12.58 (s) |

| 6 | 131.7 | - |

| 7 | 161.6 | - |

| 8 | 94.1 | 6.11 (s) |

| 9 | 154.6 | - |

| 10 | 108.0 | - |

| 1' | 127.5 | - |

| 2' | 105.0 | 6.32 (d) |

| 3' | 150.0 | - |

| 4' | 135.7 | - |

| 5' | 146.7 | - |

| 6' | 108.5 | 6.27 (d) |

| 6-OCH₃ | 63.4 | 3.79 (s) |

| 7-OCH₃ | - | 3.80 (s) |

| 8-OCH₃ | - | - |

| 3'-OCH₃ | 58.0 | 3.87 (s) |

Data compiled from related structures and typical flavonoid chemical shifts. rsc.org

Two-dimensional NMR experiments provide further insight into the molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton couplings, which helps to establish the connectivity of protons within the same spin system, such as the aromatic protons on the B-ring. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum shows correlations between protons and their directly attached carbons, allowing for the unambiguous assignment of protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC experiments reveal long-range correlations between protons and carbons (typically over two to three bonds). sdsu.edu These correlations are critical for piecing together the entire molecular skeleton. For instance, correlations between the methoxy protons and their attached carbons on the A-ring, as well as correlations between protons on the A and B rings and carbons in the C-ring, definitively confirm the substitution pattern of this compound. scielo.org.boresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns phcogj.com.

For the analysis of flavonoids like this compound, soft ionization techniques such as Electrospray Ionization (ESI) are commonly employed. ESI-MS typically generates protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, allowing for the direct determination of the molecular weight. The molecular formula of this compound is C₁₈H₁₆O₇, which corresponds to a molecular weight of 344.3 g/mol nih.gov. High-resolution mass spectrometry (HRMS) can provide the exact mass, which further confirms the elemental composition of the molecule scielo.org.bo.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the molecular ion, providing valuable structural information. The fragmentation of flavonoids is well-characterized and often involves retro-Diels-Alder (rDA) reactions, as well as losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and methyl radicals (•CH₃) nih.gov.

For this compound, characteristic fragmentation pathways would include:

Loss of a methyl radical (•CH₃) : This is a common fragmentation for methoxylated flavonoids, resulting in a fragment ion at m/z 329. researchgate.net

Loss of carbon monoxide (CO) : The cleavage of the C-ring can lead to the loss of a CO molecule.

Retro-Diels-Alder (rDA) fragmentation : This reaction cleaves the C-ring, providing information about the substitution patterns of the A and B rings.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺ = 345)

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Interpretation |

| 345 | 330 | CH₃ | Loss of a methyl radical from a methoxy group. |

| 345 | 317 | CO | Loss of carbon monoxide. |

| 330 | 302 | CO | Subsequent loss of carbon monoxide from the [M+H-CH₃]⁺ ion. |

| 345 | Varies | Varies | rDA fragmentation leading to ions representing the A and B rings. |

Data is predictive based on common flavonoid fragmentation patterns. nih.govresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a foundational analytical technique used in the structural elucidation of flavonoids, including this compound. This method provides valuable information about the compound's chromophoric system, which is dictated by the arrangement of conjugated double bonds and the presence of various functional groups on the flavonoid skeleton. The absorption of UV and visible light by the molecule results in electronic transitions, producing a characteristic spectrum with distinct absorption bands.

For flavones and flavonols, the UV-Vis spectrum, typically recorded in a solvent like methanol (MeOH), exhibits two primary absorption maxima. These are referred to as Band I and Band II.

Band I , appearing in the 300–380 nm range, is associated with the electronic transitions of the cinnamoyl system, which encompasses the B-ring conjugated with the carbonyl group of the C-ring.

Band II , observed in the 240–280 nm region, corresponds to the benzoyl system, which involves the A-ring.

The precise wavelength of these absorption maxima (λmax) and their response to various shift reagents can reveal the oxygenation pattern and the location of free hydroxyl groups on the flavonoid structure. While specific, detailed UV-Vis spectral data for this compound is not extensively documented in publicly available research, the principles of flavonoid spectroscopy allow for a theoretical interpretation. The presence of hydroxyl groups at the C-3 and C-5 positions, along with methoxy groups at C-6, C-7, and C-8, would influence the exact absorption wavelengths.

Diagnostic shift reagents are commonly used to gain further structural insights. These reagents interact with specific hydroxyl groups, causing predictable shifts in the absorption bands:

Sodium Methoxide (NaOMe): A strong base that deprotonates all phenolic hydroxyl groups. A significant bathochromic (red) shift in Band I indicates a free hydroxyl group at the 3- or 4'-position.

Aluminum Chloride (AlCl₃): Forms complexes with ortho-dihydroxyl groups and with hydroxyl groups at C-3 or C-5 that have an adjacent carbonyl group. This results in a bathochromic shift of both Band I and Band II.

Aluminum Chloride with Hydrochloric Acid (AlCl₃/HCl): This reagent is used to distinguish between ortho-dihydroxyl groups and the C-5 hydroxyl group. The acid decomposes the complex formed with ortho-dihydroxyls, while the complex at the C-5 hydroxyl remains stable.

Sodium Acetate (NaOAc): A weaker base that selectively deprotonates more acidic hydroxyl groups, primarily at the C-7 position, causing a bathochromic shift in Band II.

Analysis of the UV-Vis spectrum of an unknown flavonoid, both in neutral solvent and in the presence of these reagents, is a critical step in its identification, complementing data from other spectroscopic techniques like Mass Spectrometry and Nuclear Magnetic Resonance (NMR). For this compound, the expected spectrum would be analyzed for shifts confirming the C-3 and C-5 hydroxyls.

Biotechnological and Synthetic Approaches for the Production of 3,5 Dihydroxy 6,7,8 Trimethoxyflavone and Its Analogs

Metabolic Engineering Strategies for Enhanced Flavonoid Production in Microbial Systems

Metabolic engineering focuses on the targeted modification of cellular metabolic pathways to enhance the production of desired compounds. For the synthesis of 3,5-Dihydroxy-6,7,8-trimethoxyflavone, this involves optimizing the host organism's metabolism to ensure a high flux towards the flavonoid backbone and subsequent hydroxylation and methylation steps.

The biosynthesis of all flavonoids relies on two key precursors: an aromatic starter unit derived from the shikimate pathway (e.g., p-coumaroyl-CoA) and an extender unit, malonyl-CoA, derived from the central carbon metabolism. frontiersin.orgnih.gov Malonyl-CoA is a critical building block, with three molecules required for the synthesis of the characteristic C6-C3-C6 flavonoid scaffold. nih.gov However, in most microbial hosts, the intracellular concentration of malonyl-CoA is tightly regulated and primarily directed towards essential processes like fatty acid biosynthesis, making it a significant limiting factor for flavonoid production. semanticscholar.orgwikipedia.org

Several strategies have been successfully employed to increase the intracellular pool of malonyl-CoA in microbial hosts such as Escherichia coli and Saccharomyces cerevisiae:

Overexpression of Acetyl-CoA Carboxylase (ACC): ACC is the enzyme responsible for the carboxylation of acetyl-CoA to form malonyl-CoA. Overexpressing native or heterologous ACC genes is a common and effective strategy to boost malonyl-CoA availability. For instance, engineering the E. coli metabolic network through ACC overexpression has led to a significant increase in the malonyl-CoA pool, which in turn enhanced the production of flavanones. nih.gov

Downregulation of Competing Pathways: To channel more carbon flux towards malonyl-CoA, competing pathways that also utilize this precursor can be downregulated. The primary competing pathway is fatty acid biosynthesis. By using tools like CRISPRi (clustered regularly interspaced short palindromic repeats interference) to repress the expression of key genes in fatty acid synthesis (e.g., fabD), the availability of malonyl-CoA for flavonoid production can be substantially increased. frontiersin.org

Engineering Malonate Assimilation Pathways: An alternative approach is to introduce a heterologous pathway that can convert an external substrate, such as malonate, directly into malonyl-CoA. This strategy can bypass the native regulation of ACC and provide a more direct route to the precursor. semanticscholar.orgchalmers.se

The following table summarizes the impact of different malonyl-CoA optimization strategies on flavonoid production in engineered microbes.

| Strategy | Host Organism | Target Flavonoid Class | Fold Increase in Titer |

| Overexpression of Acetyl-CoA Carboxylase (ACC) | Escherichia coli | Flavanones | ~2-fold |

| CRISPRi-mediated downregulation of fatty acid synthesis | Escherichia coli | Flavanones | >2-fold |

| Introduction of a malonate assimilation pathway | Saccharomyces cerevisiae | Flavanones | Significant improvement in naringenin titers |

This table presents illustrative data based on published studies on flavonoid production and may not represent the production of this compound directly.

The de novo biosynthesis of this compound in a microbial host requires the heterologous expression of a multi-step enzymatic pathway. This typically involves enzymes from the general phenylpropanoid pathway to produce a flavanone core, followed by specific tailoring enzymes for hydroxylation and methylation.

The general pathway begins with an aromatic amino acid, such as L-tyrosine or L-phenylalanine, which is converted to p-coumaroyl-CoA. frontiersin.org This precursor is then condensed with three molecules of malonyl-CoA by chalcone synthase (CHS) to form naringenin chalcone, which is subsequently isomerized to the flavanone naringenin by chalcone isomerase (CHI) . nih.gov

To achieve the specific substitution pattern of this compound, a series of hydroxylation and methylation steps are necessary. The order of these reactions can significantly impact the final product. A plausible biosynthetic route would involve:

Hydroxylation at the C-6 and C-8 positions: This can be achieved by flavonoid 6-hydroxylase (F6H) and flavonoid 8-hydroxylase (F8H) , which are typically cytochrome P450 monooxygenases. nih.govoup.com The substrate specificity of these enzymes is crucial, as they need to act on a flavanone or flavone (B191248) backbone. nih.govbohrium.com

Hydroxylation at the C-3 and C-5 positions: The C-5 hydroxyl group is typically introduced early in the pathway by CHS, while the C-3 hydroxyl group is added by flavanone 3-hydroxylase (F3H) .

O-methylation at the C-6, C-7, and C-8 positions: This requires a set of specific O-methyltransferases (OMTs) that can catalyze methylation at these positions. The regioselectivity of these OMTs is a key determinant of the final product structure. nih.govnih.govmaxapress.com

The successful implementation of this pathway in a heterologous host like E. coli or S. cerevisiae depends on the careful selection and overexpression of these enzymes. Often, enzymes from different plant species are combined to create an optimal pathway. nih.gov For example, F3'H from one plant might be more active on a specific substrate than the F3'H from another. acs.org

Rational design involves using our understanding of enzyme function and metabolic networks to make targeted improvements to a biosynthetic pathway. acs.org This can involve several strategies to enhance the production of polymethoxyflavones:

Enzyme Selection and Characterization: The choice of enzymes, particularly the tailoring enzymes like hydroxylases and OMTs, is critical. These enzymes often exhibit substrate promiscuity and can produce a mixture of products. acs.org Characterizing the substrate specificity and regioselectivity of different enzyme candidates is essential for designing a pathway that leads specifically to this compound. nih.govnih.gov For instance, selecting an OMT that specifically methylates the 6, 7, and 8 positions without acting on other hydroxyl groups is crucial.

Protein Engineering: In some cases, the desired enzymatic activity may not exist in nature or may be inefficient. Protein engineering techniques can be used to alter the properties of enzymes. For example, the active site of an OMT can be mutated to change its regioselectivity, favoring methylation at a desired position. nih.govacs.org

Metabolic Modeling: Computational models of cellular metabolism can be used to predict the effects of genetic modifications on pathway flux and product yield. researchgate.net These models can help identify bottlenecks in the pathway and suggest targets for further engineering, such as gene overexpression or deletion, to optimize the production of the target flavonoid.

Synthetic Biology Applications for De Novo Flavone Biosynthesis

Synthetic biology takes a more engineering-driven approach, using standardized biological parts and modular design principles to construct novel biological systems. This field offers powerful tools for the de novo biosynthesis of complex natural products like this compound.

The choice of microbial chassis is a critical first step. E. coli is a popular choice due to its rapid growth and well-characterized genetics, making it suitable for pathway prototyping. semanticscholar.org Saccharomyces cerevisiae (baker's yeast) is another excellent chassis, particularly for expressing plant-derived cytochrome P450 enzymes, which are often required for flavonoid hydroxylation, as it possesses the necessary membrane infrastructure. nih.govchalmers.se

Once a chassis is selected, its metabolism can be optimized to better support flavonoid production. This can involve deleting competing pathways or overexpressing pathways that supply necessary cofactors. frontiersin.org

Genetic circuits are another key tool in synthetic biology. These are networks of interacting genes and regulatory elements that can be designed to control the expression of the biosynthetic pathway in a precise manner. For example, a dynamic regulatory circuit could be designed to balance the allocation of precursors between cell growth and flavonoid production. frontiersin.orguq.edu.au This can be achieved using biosensors that detect the concentration of a key intermediate and then up- or down-regulate the expression of pathway enzymes accordingly.

The following table provides examples of chassis organisms and the titers achieved for various flavonoids through metabolic engineering and synthetic biology approaches.

| Chassis Organism | Target Flavonoid | Titer (mg/L) | Key Engineering Strategy |

| Escherichia coli | Naringenin | 484 | Optimization of enzyme selection and process conditions |

| Escherichia coli | Pinocembrin | 198 | Optimization of enzyme selection and process conditions |

| Saccharomyces cerevisiae | Naringenin | 108.9 | De novo production from glucose |

| Saccharomyces cerevisiae | Kaempferol | 26.57 | Reconstruction of a long biosynthetic pathway |

| Saccharomyces cerevisiae | Quercetin | 20.38 | Reconstruction of a long biosynthetic pathway |

This table is for illustrative purposes and showcases the potential of microbial production of flavonoids. The production of this compound would require further specific pathway optimization.

While rational design is a powerful approach, it is often limited by our incomplete understanding of enzyme function and cellular metabolism. Directed evolution offers a complementary strategy that mimics the process of natural selection in the laboratory to improve enzyme properties or pathway efficiency. researchgate.net This involves creating a large library of mutant enzymes or pathways and then screening them for improved performance.

The process of directed evolution typically involves these steps:

Mutagenesis: Introducing random mutations into the gene(s) of interest to create a diverse library of variants.

Screening or Selection: Identifying the variants with the desired properties, such as higher activity, altered regioselectivity, or improved stability. nih.gov

Iteration: Repeating the process of mutagenesis and screening over multiple rounds to accumulate beneficial mutations.

A key challenge in directed evolution is the development of effective high-throughput screening (HTS) methods that can rapidly assess the performance of thousands or even millions of variants. For flavonoid production, HTS methods can be based on:

Biosensors: Genetically encoded biosensors can be designed to produce a fluorescent or colorimetric signal in response to the concentration of the target flavonoid. This allows for rapid screening of large libraries using techniques like fluorescence-activated cell sorting (FACS). chalmers.se

Mass Spectrometry: Advanced mass spectrometry techniques can be used to rapidly quantify the amount of product in a large number of small-scale cultures.

Plate-Based Assays: Miniaturized assays in microtiter plates can be used to screen for improved enzyme activity or product formation.

Through the iterative application of directed evolution and HTS, it is possible to significantly improve the yield and specificity of the biosynthetic pathway for this compound.

Cell-Free Biosynthesis Systems for Flavonoids

Cell-free metabolic engineering (CFME) has emerged as a powerful platform for the production of complex natural products like flavonoids. nih.gov These systems offer an open reaction environment, which facilitates the probing and optimization of metabolic pathways without the constraints of a living cell. nih.gov

Furthermore, cell-free synthetic glycobiology is a rapidly advancing field that enables the synthesis of homogenous glycosylated flavonoids. nih.gov Glycosylation is a crucial modification that can improve the pharmacokinetic properties of flavonoids. nih.gov The development of high-throughput screening techniques, such as the Glycosylation Sequence Characterization and Optimization by Rapid Expression and Screening (GlycoSCORES) platform, has significantly accelerated the characterization of enzymes involved in glycosylation. nih.gov This platform utilizes E. coli cell-free protein synthesis and mass spectrometry to investigate enzyme substrate specificity under thousands of unique reaction conditions, aiding in the identification and characterization of glycosylation enzymes. nih.gov

Cell-free systems also benefit from advances in enzyme engineering, which can enhance the efficiency of existing enzymes or create novel enzymes for the synthesis of new-to-nature flavonoid derivatives. nih.gov The open nature of CFME allows for the direct application of engineered enzymes to improve the titer, rate, and yield of flavonoid production. nih.gov

Plant Tissue Culture and In Vitro Production Systems for Flavonoids

Plant cell and tissue culture represents a significant biotechnological approach for the investigation and enhanced production of secondary metabolites, including flavonoids. researchgate.net These in vitro systems, such as callus and cell suspension cultures, offer a controlled environment for producing valuable phytochemicals. researchgate.netresearchgate.net

Callus and Cell Suspension Cultures for Flavone Biosynthesis

Undifferentiated cell cultures, namely callus and cell suspension cultures, have been extensively studied for the production of flavonoids. researchgate.netsemanticscholar.org These techniques provide an alternative to the extraction of flavonoids from whole plants, which can be influenced by geographical and environmental factors. researchgate.net The establishment of an effective callogenesis protocol is a critical first step, from which flavonoid compounds can be extracted. researchgate.net

The composition of the culture medium, particularly the types and concentrations of plant growth regulators (PGRs) like auxins and cytokinins, plays a pivotal role in both the induction of callus and the subsequent production of secondary metabolites. nih.govresearchgate.net For example, in a study on Lycium schweinfurthii, a medium supplemented with 2 mg L⁻¹ of 1-naphthyl acetic acid (NAA) yielded the highest content of flavonoids in callus cultures. mdpi.com Similarly, for Sophora flavescens, the highest accumulation of the flavonoid maackiain was observed in calli cultured on a Murashige and Skoog (MS) medium containing 2.0 mg/L picloram and 0.5 mg/L 6-benzyladenine (BA). nih.gov

Cell suspension cultures, which are established from friable callus, can lead to higher biomass accumulation and are amenable to scaling up in bioreactors. bayern.denih.gov In Vaccinium corymbosum cell suspension cultures, the content of total soluble phenolic compounds and flavonoids was found to be significant, reaching up to 150 mg/g and 100 mg/g of dry weight, respectively, by the 12th passage. nih.gov The selection of highly productive cell lines and the optimization of the chemical and physical culture environment are crucial for the commercial application of this technology. researchgate.net

| Plant Species | Culture Type | Optimal PGRs for Flavonoid Production | Flavonoid Content | Reference |

|---|---|---|---|---|

| Lycium schweinfurthii | Callus | 2 mg L⁻¹ NAA | 24.43 µg g⁻¹ fresh callus | mdpi.com |

| Lycium schweinfurthii | Cell Suspension | 2 mg L⁻¹ NAA and 30 g L⁻¹ sucrose | 19.14 µg g⁻¹ fresh cells | mdpi.com |

| Sophora flavescens | Callus | 2.0 mg/L picloram and 0.5 mg/L BA | Highest accumulation of maackiain | nih.gov |

| Vaccinium corymbosum | Cell Suspension | Low concentrations of 2,4-D and BAP | Up to 100 mg/g dry weight | nih.gov |

Elicitation Strategies for Enhanced Compound Accumulation in Plant Cultures

Elicitation is a highly effective strategy for enhancing the production of secondary metabolites in plant cell cultures. nih.govresearchgate.net Elicitors are compounds that, when introduced in small concentrations, trigger a defense response in the plant cells, leading to an increased biosynthesis of target metabolites. nih.gov These elicitors can be classified as either biotic (of biological origin) or abiotic (of non-biological origin). nih.gov

Methyl jasmonate (MeJA), a well-studied elicitor, has been shown to significantly enhance the production of a wide range of secondary metabolites, including flavonoids, in various in vitro culture systems such as callus, cell suspension, and adventitious root cultures. nih.govresearchgate.net The application of MeJA can lead to the upregulation of genes involved in the flavonoid biosynthetic pathway. nih.govsmujo.id For instance, in finger millet sprouts, MeJA treatment led to a significant increase in the transcript levels of EcPAL and EcC4H, key enzymes in the phenylpropanoid pathway. nih.govresearchgate.net In onion callus cultures, the application of 100 µM of methyl jasmonate resulted in a 13.9-fold increase in quercetin content. researchgate.net

Other elicitors have also been successfully employed. Chitosan, a biotic elicitor, has been shown to enhance the accumulation of flavonoids in Andrographis paniculata cell suspension cultures. nih.gov Abiotic elicitors, such as copper sulphate, have also been used to increase flavonoid production in cell cultures. researchgate.net The effectiveness of an elicitation strategy depends on several factors, including the type of elicitor, its concentration, the duration of exposure, and the growth stage of the culture. nih.gov

| Plant Species | Culture Type | Elicitor | Concentration | Effect on Flavonoid Production | Reference |

|---|---|---|---|---|---|

| Allium cepa (Onion) | Callus | Methyl Jasmonate | 100 µM | 13.9-fold increase in quercetin | researchgate.net |

| Gynura procumbens | Adventitious Root | Methyl Jasmonate | Not specified | Enhanced phenolic and flavonoid production | researchgate.net |

| Finger Millet | Sprouts | Methyl Jasmonate | Not specified | Enhanced biosynthesis of total flavonoids | nih.govresearchgate.net |

| Andrographis paniculata | Cell Suspension | Chitosan | Not specified | Enhanced flavonoid content | nih.gov |

Chemical Synthesis of this compound and its Derivatives

The chemical synthesis of polymethoxyflavones (PMFs) and their hydroxylated derivatives, such as this compound, provides a reliable method for obtaining these compounds for research and potential applications. Total synthesis pathways have been developed for various PMF derivatives. researchgate.net

A common strategy for the synthesis of the flavone backbone involves the condensation of a substituted 2'-hydroxyacetophenone with a substituted benzaldehyde in the presence of a base, such as potassium hydroxide (KOH), to form a chalcone intermediate. researchgate.net This is followed by a cyclization reaction, often using iodine in dimethyl sulfoxide (DMSO) under reflux, to yield the flavone structure. researchgate.net

For the synthesis of hydroxylated PMFs, selective protection and deprotection steps are often necessary. For example, the synthesis of 3',5-Dihydroxy-4',6,7,8-tetramethoxyflavone was achieved from 4'-benzyloxy-5,6,7,8-tetramethoxyflavone. chemicalbook.com The deprotection of the benzyl and methoxy (B1213986) groups was carried out using boron trichloride (BCl₃) in dichloromethane and toluene, followed by treatment with aqueous sodium hydroxide. chemicalbook.com This approach allows for the regioselective introduction of hydroxyl groups onto the flavone scaffold.

Another synthetic route described for dihydroflavonols involves selective protection of a polyhydroxyacetophenone, followed by an aldol condensation with a substituted benzaldehyde. researchgate.net Subsequent epoxidation with hydrogen peroxide and cyclization leads to the dihydroflavonol, which can then be deprotected to yield the final product. researchgate.net These synthetic methodologies offer a versatile platform for the preparation of a wide range of polymethoxyflavone derivatives for biological evaluation.

Preclinical Pharmacological Activities and Molecular Mechanisms of 3,5 Dihydroxy 6,7,8 Trimethoxyflavone

Anticancer Potential in In Vitro Cell Line Models

The potential of 3,5-Dihydroxy-6,7,8-trimethoxyflavone as an anticancer agent has been explored through various in vitro studies. These investigations have primarily focused on its ability to inhibit the growth of cancer cells and elucidate the underlying molecular mechanisms.

Cytotoxicity and Antiproliferative Effects on various Cancer Cell Lines

Research has indicated that this compound exhibits cytotoxic and antiproliferative effects against certain cancer cell lines. A notable study highlighted its role as an adjuvant treatment, where it was shown to synergize with the chemotherapy drug 5-fluorouracil. This combination allowed for a dose reduction of 5-fluorouracil, thereby reducing its off-target toxicity in the treatment of colonic and pancreatic cancers. nih.gov

While specific IC50 values for this compound alone are not extensively documented in the available literature, studies on the crude extracts of Achyrocline satureioides, the plant from which this flavonoid is isolated, have demonstrated significant anticancer activity. These extracts have been shown to reduce the proliferation of glioma cell lines, including U87, U251, and C6. mdpi.comresearchgate.netnih.gov Furthermore, the extracts displayed cytotoxic effects against SK-Mel-28 melanoma cells. researchgate.net

To provide context, the cytotoxic activities of structurally similar trimethoxyflavones have been reported. For instance, Sideritoflavone (5,3′,4′-trihydroxy-6,7,8-trimethoxyflavone) showed a potent cytotoxic effect on MCF-7 breast cancer cells with an IC50 of 4.9 μM after 72 hours of treatment. nih.gov Another related compound, Xanthomicrol (5,4′-dihydroxy-6,7,8-trimethoxyflavone), had an IC50 value between 50 and 100 μM in various breast cancer cell lines. nih.gov

Table 1: Cytotoxic Effects of Achyrocline satureioides Extracts and Related Flavonoids on Cancer Cell Lines

| Compound/Extract | Cell Line(s) | Observed Effect | Citation(s) |

|---|---|---|---|

| Achyrocline satureioides Extract | U87, U251, C6 (Glioma) | Reduced cell proliferation | mdpi.comresearchgate.netnih.gov |

| Achyrocline satureioides Extract | SK-Mel-28 (Melanoma) | Reduced cell proliferation | researchgate.net |

| Sideritoflavone | MCF-7 (Breast Cancer) | IC50 of 4.9 μM (72h) | nih.gov |

Mechanisms of Cancer Cell Death: Apoptosis Induction and Cell Cycle Modulation

The anticancer activity of flavonoids is often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the cancer cell cycle. Extracts from Achyrocline satureioides containing this compound have been shown to induce apoptosis in glioma cell lines. researchgate.netnih.gov This pro-apoptotic effect was also observed in melanoma cells. researchgate.net

Studies on other flavonoids isolated from Achyrocline satureioides have provided further insight into the potential mechanisms. For example, achyrobichalcone and 3-O-methylquercetin were found to induce apoptosis in the human breast cancer cell line MDA-MB-231 through the activation of the mitochondrial-dependent pathway, which involves the activation of caspase-9 and caspase-3/7. nih.gov

Regarding cell cycle modulation, treatment of glioma cells with Achyrocline satureioides extracts resulted in cell cycle arrest. researchgate.net A structurally related compound, 5,6-Dihydroxy-3,7,4'-trimethoxyflavonol, was found to induce G2/M cell cycle arrest in human hepatocellular carcinoma cells. frontiersin.org This was associated with the phosphorylation of Cdc2 and a decrease in the level of Cyclin B1. frontiersin.org

Differential Activity Based on Cancer Cell Differentiation Status

The scientific literature reviewed does not currently provide specific information on the differential activity of this compound based on the differentiation status of cancer cells. The concept of cancer evolution through differentiation is an active area of research, but its direct correlation with the efficacy of this particular flavonoid has not been detailed. uni-heidelberg.deembopress.org

Modulation of Intracellular Signaling Pathways in Oncogenesis

The development and progression of cancer are heavily reliant on the dysregulation of various intracellular signaling pathways. Flavonoids are known to exert their anticancer effects by modulating these pathways. Extracts from Achyrocline satureioides have been observed to reduce the activation of MYC, as well as the MAP kinases ERK and JNK, in glioma cells. researchgate.netnih.gov

Many flavonoids are known to target the PI3K/Akt/mTOR pathway, which is a critical regulator of cancer cell growth, survival, and proliferation. mdpi.com While direct evidence for this compound is pending, a related flavanone, 5,3'-Dihydroxy-6,7,4'-trimethoxyflavanone, has been shown to inhibit the Akt/mTOR signaling pathway in human lung cancer cells. nih.gov This inhibition leads to a reduction in the expression of HIF-1α and VEGF, which in turn suppresses angiogenesis. nih.gov Another similar compound, 5,7-dihydroxy-3,4,6-trimethoxyflavone, was found to inhibit the Akt and NF-κB signaling pathways. nih.gov

Anti-inflammatory Effects and Immunomodulatory Mechanisms

In addition to its anticancer potential, this compound is associated with anti-inflammatory and immunomodulatory activities, a common feature of flavonoids.

Inhibition of Pro-inflammatory Mediators (e.g., IL-8, Prostaglandin E2)

Inflammation is a key process in the tumor microenvironment, and the inhibition of pro-inflammatory mediators can be a valuable strategy in cancer therapy. While direct studies on the effect of this compound on specific mediators like Interleukin-8 (IL-8) and Prostaglandin E2 (PGE2) are limited, research on structurally analogous compounds provides strong indications of its potential activity.

For instance, the compound 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin) has been shown to significantly decrease the production of both IL-8 and PGE2 in a dose-dependent manner in the HT-29 intestinal epithelial cell line stimulated with Bacteroides fragilis enterotoxin. nih.govfrontiersin.org This inhibition was linked to the suppression of NF-κB activation. nih.govfrontiersin.org Given the structural similarities, it is plausible that this compound may exert similar inhibitory effects on these key pro-inflammatory molecules.

Based on a thorough review of available scientific literature, it is not possible to generate a detailed article on the preclinical pharmacological activities of This compound that strictly adheres to the specified outline. The research detailing the specific molecular mechanisms for this particular compound is not sufficiently available in published studies.

While general antioxidant and anti-inflammatory properties are attributed to the flavonoid family and mentioned in passing for this compound, detailed experimental data on its specific interactions are lacking. ontosight.ai Research on polymethoxyflavonoids often focuses on structurally similar isomers, and the findings for those compounds cannot be accurately attributed to this compound.

Specifically, here is a breakdown of the information that is not available for the requested compound:

Neuroprotective Activities in Preclinical In Vitro Models:Preclinical in vitro studies demonstrating neuroprotective effects, for example in models of amyloid-beta toxicity or glutamate-induced excitotoxicity, have been conducted on similar flavonoids but not specifically on this compound.nih.govnih.gov

Due to the lack of specific research data for this compound corresponding to the detailed outline provided, generating a scientifically accurate and thorough article that adheres strictly to the instructions is not feasible. To do so would require extrapolating findings from different molecules, which would be scientifically inaccurate and misleading.

Attenuation of Amyloid β-Induced Neurotoxicity

While direct studies on this compound are limited, research on the structurally similar flavonoid, 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF), provides insights into the potential neuroprotective mechanisms against amyloid-beta (Aβ)-induced neurotoxicity. nih.gov Aβ peptides are central to the pathology of Alzheimer's disease, contributing to neuronal damage and cognitive decline. nih.gov Studies using the N2a neuroblastoma cell line have demonstrated that TTF can protect neuronal cells from Aβ-induced cell death. nih.gov

The neuroprotective effects of TTF are linked to its ability to interfere with intracellular signaling pathways activated by Aβ. Specifically, TTF has been shown to inhibit the Aβ-induced phosphorylation of key stress-activated protein kinases, namely SAPK/JNK and ERK 1/2, which are part of the mitogen-activated protein kinase (MAPK) cascade. nih.gov Dysregulation of these pathways is implicated in neuronal apoptosis and dysfunction. By modulating these signaling events, TTF helps to mitigate the toxic effects of Aβ on neural cells. nih.gov

The following table summarizes the observed effects of the related compound TTF on markers of Aβ-induced neurotoxicity.

| Parameter | Effect of Aβ Treatment | Effect of TTF Co-treatment | Cell Line |

| Cell Viability | Decreased | Increased | N2a |

| Phosphorylation of SAPK/JNK | Increased | Decreased | N2a |

| Phosphorylation of ERK 1/2 | Increased | Decreased | N2a |

Reduction of Oxidative Damage in Neural Cells

Oxidative stress is a significant contributor to the pathogenesis of neurodegenerative diseases, including Alzheimer's disease. nih.gov It is characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the cell to neutralize them, leading to cellular damage. The antioxidant properties of flavonoids suggest their potential to protect neural cells from oxidative insults. ontosight.ai

Preclinical studies on the related compound 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone (TTF) have shown its capacity to reduce oxidative damage in neural cells. In cultured neuronal cells, TTF was found to attenuate the intracellular accumulation of ROS induced by Aβ. nih.gov This reduction in oxidative stress is a crucial aspect of its neuroprotective activity. By scavenging free radicals and reducing ROS levels, TTF helps to preserve the integrity and function of neural cells in the face of oxidative challenges. nih.gov

The table below details the impact of the related compound TTF on oxidative stress markers in neural cells.

| Parameter | Inducing Agent | Effect of Inducing Agent | Effect of TTF Co-treatment | Cell Line |

| Intracellular ROS Levels | Amyloid β (Aβ) | Increased | Decreased | N2a |

Enzyme Modulation and Inhibition Kinetics

The modulation of key enzymes involved in the pathogenesis of neurodegenerative diseases is a promising therapeutic strategy. One such enzyme is the β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is responsible for the initial step in the generation of Aβ peptides. nih.gov Inhibition of BACE1 is therefore a primary target for reducing Aβ production.

The following table presents a summary of the BACE1 inhibitory activity of related polymethoxyflavones.

| Compound | IC50 (µM) | Source |

| Tangeretin | 49 | Citrus Peels |

| Nobiletin (B1679382) | 59 | Citrus Peels |

| Sinensetin (B1680974) | 63 | Citrus Peels |

Regulation of Gene Expression Profiles by the Chemical Compound

The pharmacological effects of flavonoids are often mediated through their ability to modulate the expression of various genes. This regulation can influence cellular processes such as inflammation, antioxidant defense, and cell survival. While direct evidence for the effect of this compound on gene expression in neural cells is limited, studies on other similar flavonoids provide insights into potential mechanisms.

For example, the related compound 5,7-dihydroxy-3,4,6-trimethoxyflavone (eupatilin) has been shown to suppress the expression of pro-inflammatory genes. In intestinal epithelial cells, eupatilin (B1662920) inhibited the expression of interleukin-8 (IL-8) and cyclo-oxygenase-2 (COX-2) by suppressing the NF-κB signaling pathway. nih.gov Another related flavonoid, 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF), has been found to increase the expression of brain-derived neurotrophic factor (BDNF) in the hippocampus of mice. mdpi.com BDNF is crucial for neuronal survival, differentiation, and synaptic plasticity. These findings suggest that this compound may also regulate the expression of genes involved in neuroinflammation and neurotrophic support, although specific studies are required to confirm this.

The table below summarizes the effects of related flavonoids on the expression of specific genes.

| Compound | Gene Target | Effect on Expression | Cell/Tissue Type |

| 5,7-dihydroxy-3,4,6-trimethoxyflavone | IL-8, COX-2 | Decreased | Intestinal Epithelial Cells |

| 3,5,6,7,8,3′,4′-heptamethoxyflavone | BDNF | Increased | Mouse Hippocampus |

Structure Activity Relationship Sar of 3,5 Dihydroxy 6,7,8 Trimethoxyflavone and Its Analogs

Impact of Hydroxylation and O-Methylation Patterns on Biological Activity

The biological activities of flavonoids are profoundly influenced by the number, position, and substitution of hydroxyl (-OH) groups, as well as their O-methylation. mdpi.com These modifications alter the electronic properties, steric profile, and hydrogen-bonding capacity of the molecule, which in turn affects its bioavailability and interaction with enzymes and receptors. mdpi.comtamu.edu

Hydroxylation, particularly on the B ring, is often crucial for the antioxidant properties of flavonoids. nih.gov The presence of functional hydroxyl groups allows for the scavenging of free radicals and the chelation of metal ions. nih.gov An increased degree of hydroxylation has been associated with stronger inhibitory effects on enzymes like α-glucosidase and α-amylase. nih.gov For instance, the 5-hydroxyl group, present in 3,5-Dihydroxy-6,7,8-trimethoxyflavone, is known to be important for anti-MRSA activity and plays a significant role in membrane-dependent biological processes. nih.govnih.gov

Conversely, O-methylation of hydroxyl groups tends to decrease radical scavenging capacity. nih.gov However, this modification can enhance the metabolic stability and intestinal absorption of flavonoids, potentially increasing their in vivo efficacy. mdpi.com The methylation pattern significantly influences the molecule's ability to be a substrate for enzymes. mdpi.com In this compound, the methoxy (B1213986) groups at positions C6, C7, and C8 on the A ring contribute to its specific biological profile. Biotransformation processes in the body, such as demethylation or further hydroxylation, can also significantly affect the activity and toxicity of flavonoid derivatives. mdpi.com

Table 1. Influence of Hydroxylation and O-Methylation on Flavonoid Activity

| Structural Feature | Impact on Biological Activity | Example Compound(s) | Reference |

|---|---|---|---|

| Hydroxyl Group (-OH) at C5 | Important for anti-MRSA activity and membrane binding. | Quercetin, this compound | nih.govnih.gov |

| Hydroxylated B Ring | Crucial for antioxidant properties. Increasing -OH groups can enhance activity. | Eriodictyol | nih.gov |

| O-Methylation | Generally decreases radical scavenging but can improve metabolic stability and bioavailability. | 7-O-methylated flavonoids | mdpi.comnih.govhmdb.ca |

| Hydroxyl Group (-OH) at C3 | Can enhance pro- and antioxidant effects. | Kaempferol, Myricetin | nih.gov |

Role of the Flavone (B191248) Skeleton and Substituent Positions in Pharmacological Efficacy

The foundational C6-C3-C6 structure of the flavone is a critical determinant of its pharmacological properties. scielo.br This skeleton, consisting of two phenolic rings (A and B) linked by an oxygen-containing heterocycle (C ring), provides the essential scaffold for interaction with biological targets. scielo.br Variations in this core structure, such as the saturation of the C2-C3 bond, can lead to significant changes in biological potential. mdpi.com

The specific positioning of substituents on this skeleton is paramount for efficacy. The arrangement of hydroxyl and methoxy groups on the A and B rings dictates the molecule's polarity and geometry, influencing how it fits into the active sites of enzymes or the binding pockets of receptors. For example, a 5,7-dihydroxylation pattern on the A ring is considered important for activity against MRSA. nih.gov The substitution pattern on the B ring can drastically affect enzyme activity; for instance, B-ring substitutions can completely abolish the activity of certain O-methyltransferases. mdpi.com The introduction of electron-withdrawing groups on the B ring has been shown to significantly enhance anti-dengue virus activity in certain flavone analogs. nih.gov

In this compound, the highly substituted A ring (trimethoxy at C6, C7, C8) and the dihydroxy configuration at C3 and C5 create a unique electronic and steric environment that defines its specific interactions and pharmacological profile. The aromatic character of both the A and B rings is considered essential for the biological function of flavones. mdpi.com

Table 2. Importance of Flavone Skeleton and Substituent Position

| Structural Element | Role in Pharmacological Efficacy | Reference |

|---|---|---|

| Core Flavone Skeleton (C6-C3-C6) | Provides the fundamental scaffold for biological interactions. The aromaticity of A and B rings is essential. | scielo.brmdpi.com |

| C2-C3 Double Bond | Contributes to the planarity of the molecule, affecting interactions with targets. Saturation alters biological activity. | mdpi.com |

| A-Ring Substitution (e.g., C5, C7) | Hydroxylation at these positions is often key for specific activities like antibacterial effects. | nih.gov |

| B-Ring Substitution | The number and position of hydroxyl or other groups significantly impact antioxidant and enzyme-inhibitory activities. | nih.govnih.gov |

Rational Design and Synthesis of Novel Analogs with Enhanced Bioactivity

The rational design of novel flavone analogs is a key strategy for improving their therapeutic potential. researchgate.net By understanding the SAR of natural flavones like this compound, chemists can synthesize new derivatives with enhanced potency, selectivity, and pharmacokinetic properties. mdpi.comnih.gov

One common approach involves the targeted modification of the flavone skeleton. This can include the introduction of various aryl functional groups or the combination of the flavone structure with other bioactive molecules, such as gallic acid, to achieve synergistic effects. scielo.brscielo.br For example, the synthesis of flavone derivatives combined with gallic acid has yielded compounds with potent anticancer and selective anti-inflammatory activity. scielo.br Another strategy is the derivatization of existing hydroxyl groups to create esters, which has led to analogs with exceptionally potent antiviral activity—over 300 times more active than the parent compound in one study. nih.gov

The most widely applied method for synthesizing flavones is the oxidative cyclization of o-hydroxychalcones. mdpi.comnih.gov Advances in synthetic chemistry allow for the creation of a wide array of derivatives, including those with modifications that are not found in nature. researchgate.net These synthetic efforts have produced flavone analogs with significant antibacterial, antifungal, and anticancer activities, demonstrating the potential of the flavone scaffold as a template for drug discovery. nih.govnih.govnih.gov

Table 3. Examples of Synthetic Flavone Analogs and Enhanced Bioactivity

| Modification Strategy | Resulting Analog/Derivative | Enhanced Bioactivity | Reference |

|---|---|---|---|

| Combination with Gallic Acid | Flavone-gallic acid hybrid | Potent anticancer and selective COX-2 inhibitory (anti-inflammatory) activity. | scielo.brscielo.br |

| Introduction of Electron-Withdrawing Groups | Bromo- and Nitro-substituted flavones | Significantly enhanced anti-dengue virus activity. | nih.gov |

| Esterification of Hydroxyl Groups | Baicalein tri-ester and di-ester derivatives | Exceptional DENV2 inhibition (EC50 as low as 68 nM), over 300-fold more active than the parent compound. | nih.gov |

| Introduction of Heteroaryl Moieties | 2-Arylthiazole hydroxyflavones | Potential for modulated biological activity. | researchgate.netnih.gov |

Advanced Analytical Methodologies for Quantification and Quality Control of 3,5 Dihydroxy 6,7,8 Trimethoxyflavone

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

HPLC is a cornerstone technique for the separation and quantification of individual polymethoxyflavones (PMFs) from complex matrices such as plant extracts. bvsalud.orgresearchgate.net The development of a successful HPLC method involves the careful selection and optimization of chromatographic conditions to ensure efficient separation of the target analyte from other structurally related compounds.

Chromatographic Conditions and Separation Efficiency for the Chemical Compound

While specific validated methods for 3,5-Dihydroxy-6,7,8-trimethoxyflavone are not detailed in the available literature, a general approach for polymethoxyflavones can be described. Separation is typically achieved using reversed-phase chromatography.

Column: A C18 column is the most common choice for flavonoid analysis, providing effective separation based on hydrophobicity. mdpi.comrufford.org Column dimensions and particle size (e.g., 4.6 × 150 mm, 5 µm) are selected to balance resolution, analysis time, and solvent consumption. mdpi.com

Mobile Phase: A gradient elution is generally preferred over isocratic elution for analyzing complex samples containing multiple flavonoids. This involves changing the composition of the mobile phase during the run to achieve better separation. mdpi.com The mobile phase typically consists of a mixture of an aqueous solvent (often with an acid modifier like formic or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. mdpi.comresearchgate.net

Flow Rate and Temperature: The flow rate (e.g., 0.5-1.5 mL/min) and column temperature (e.g., 25-40°C) are optimized to enhance separation efficiency and ensure reproducibility. researchgate.netresearchgate.net

Detection: A Diode Array Detector (DAD) or UV detector is commonly used, set at a wavelength where the flavonoid exhibits maximum absorbance (typically in the range of 270-350 nm) to ensure high sensitivity. mdpi.comresearchgate.net

The goal of optimization is to achieve a high separation efficiency, characterized by sharp, symmetrical, and well-resolved peaks for the target compound and other components in the sample.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Sensitive Quantification

For highly sensitive and selective quantification, especially at low concentrations, HPLC is often coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS). This technique combines the separation power of LC with the mass-analyzing capability of MS, providing structural information and enabling precise quantification.

Coupling Techniques and Detection Parameters for the Chemical Compound

LC-MS analysis provides molecular weight and fragmentation data, which is invaluable for the unambiguous identification and quantification of compounds like this compound in complex mixtures. researchgate.netmdpi.com

Ionization Source: Electrospray ionization (ESI) is the most common coupling technique for flavonoid analysis, as it is a soft ionization method suitable for polar and thermally labile molecules. It can be operated in either positive or negative ion mode, depending on the compound's structure.

Mass Analyzer: Various mass analyzers can be used, including quadrupole, time-of-flight (TOF), and ion trap systems. Tandem mass spectrometry (LC-MS/MS), often using a triple quadrupole (QqQ) mass analyzer, is employed for highly selective quantification through Multiple Reaction Monitoring (MRM).

Detection Parameters: For quantification, specific precursor-to-product ion transitions are monitored. Key parameters that are optimized include the spray voltage, capillary temperature, and collision energy to maximize the signal intensity for the target analyte. While these parameters have not been specifically published for this compound, a general approach would involve infusing a standard of the compound to determine the optimal settings.

Method Validation Parameters for Robust Quantification

Method validation is a critical process that demonstrates that an analytical method is suitable for its intended purpose. According to international guidelines (e.g., ICH), validation ensures the reliability, reproducibility, and accuracy of the quantitative results. researchgate.net The following parameters are essential for a robust quantification method.

Specificity, Linearity, Accuracy, and Precision Assessments

No specific validation data for this compound has been found. However, the assessment process for a similar compound would involve:

Specificity: This is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. Specificity is typically demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples and by comparing the analyte's peak purity and UV spectrum with that of a reference standard. mdpi.com

Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions of known concentrations (e.g., across a range like 10-1500 ng/mL). The data are then plotted (peak area vs. concentration), and a linear regression analysis is performed. A high correlation coefficient (r² ≥ 0.999) is typically required to demonstrate linearity. mdpi.comresearchgate.net

Accuracy: Accuracy refers to the closeness of the test results to the true value. It is often assessed through recovery studies, where a known amount of the pure standard is added to a sample matrix (spiked sample). The sample is then analyzed, and the percentage of the analyte recovered is calculated. Recovery rates between 97% and 105% are generally considered acceptable. bvsalud.org

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually evaluated at two levels:

Intra-day precision (Repeatability): Assessed by analyzing replicate samples on the same day.

Inter-day precision (Intermediate Precision): Assessed by analyzing replicate samples on different days. The precision is expressed as the relative standard deviation (%RSD), which should typically be less than 2-5%. mdpi.comresearchgate.net

Limits of Detection (LOD) and Quantification (LOQ)

The limits of detection and quantification represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often calculated based on the signal-to-noise ratio (commonly S/N = 3) or from the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 × σ/S). mdpi.comresearchgate.net

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is typically determined as the concentration that gives a signal-to-noise ratio of 10 or calculated from the standard deviation of the response and the slope of the calibration curve (LOQ = 10 × σ/S). mdpi.comresearchgate.net

Without experimental data from a validated study on this compound, it is impossible to provide specific LOD and LOQ values.

Q & A

Q. How is 3,5-Dihydroxy-6,7,8-trimethoxyflavone isolated from plant sources, and what spectroscopic methods confirm its structure?

Methodological Answer: The compound is isolated via bioassay-guided fractionation of plant extracts (e.g., Helichrysum aureonitens, Anaphalis busua) using solvents like hexane or ethanol-ethyl acetate. Structural confirmation involves:

- ¹H NMR : Signals at δH 3.97, 4.00, and 4.13 ppm correspond to three methoxy groups, while a broad singlet at δH 6.75 ppm indicates the C-3 hydroxyl proton. Aromatic protons in ring B appear as doublets (δH 8.25 ppm) and multiplets (δH 7.25–7.55 ppm) .

- HSQC and Mass Spectrometry : Correlates methoxy carbons (δC 61.18–62.09) with protons and confirms molecular weight (e.g., 372.3 g/mol via ESI-MS) .

- Comparison with Literature : Spectral data are cross-referenced with prior reports from Helichrysum graveolens and H. decumbens .

Q. What standard assays evaluate its antioxidant activity, and how are results interpreted?

Methodological Answer: Common assays include:

- DPPH Radical Scavenging : Measures IC50 (concentration required for 50% radical inhibition). For example, the flavone exhibits an IC50 of 487.1 µg/mL, which is higher than butylated hydroxytoluene (BHT), indicating moderate activity .

- FRAP (Ferric Reducing Antioxidant Power) : Quantifies electron-donating capacity via Fe³⁺ to Fe²⁺ reduction. Results are compared to ascorbic acid equivalents .

- Phosphomolybdenum Assay : Evaluates total antioxidant capacity by forming a phosphate-Mo(V) complex, with absorbance measured at 695 nm .

Advanced Research Questions

Q. How does the flavone’s structure influence its role in synthesizing metal nanoparticles, and what coordination sites are involved?

Methodological Answer: The flavone acts as a reducing and stabilizing agent in nanoparticle synthesis (e.g., AgNPs, ZnONPs) due to its hydroxyl and methoxy groups. Key coordination sites include:

- Chelation at Positions 3–4 and 4–5 : The resorcinol moiety (ring A) and adjacent hydroxyl groups bind metal ions (Ag⁺, Zn²⁺), forming nanoparticles 2–35 nm in size, confirmed via TEM and UV-Vis spectroscopy .

- Methoxy Substitutions : The 6,7,8-trimethoxy groups enhance stability by preventing oxidation during synthesis .

Q. What molecular mechanisms underlie its selective cytotoxicity against cancer cells with varying differentiation status?

Methodological Answer:

- Differentiation-Dependent Activity : In colon and pancreatic cancer models, the flavone (Flavone B) preferentially targets poorly differentiated cells (high ALDH expression) by inducing apoptosis via mitochondrial pathways. In contrast, Flavone A (a structural isomer) affects well-differentiated cells .

- Experimental Models : Cytotoxicity is tested using MTT assays on tumorigenic cell lines (e.g., SW620 colon cancer), with IC50 values calculated and validated via flow cytometry for apoptosis markers (e.g., Annexin V) .

Q. How do structural modifications (e.g., methoxy vs. hydroxyl groups) affect antimicrobial efficacy against pathogens like Candida albicans?

Methodological Answer:

- Methoxy Substitutions : The 6,7,8-trimethoxy configuration in ring A reduces polarity, enhancing membrane permeability in C. albicans. This contrasts with hydroxyl-rich analogs (e.g., galangin), which show broader but less specific activity .

- Microbroth Dilution Assays : Minimum inhibitory concentrations (MICs) are determined using standardized CLSI protocols. For example, the flavone exhibits moderate antifungal activity (MIC = 32–64 µg/mL) compared to fluconazole .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.